

What are the physicochemical properties of Geraniin standard

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An In-depth Technical Guide on the Physicochemical Properties of Geraniin Standard

Introduction

Geraniin (C₄₁H₂₈O₂₇) is a prominent ellagitannin, a type of hydrolyzable tannin, found in a variety of plant species, particularly within the Geraniaceae and Euphorbiaceae families.[1] It is a major bioactive constituent in medicinal plants such as Geranium thunbergii and the rind of fruits like rambutan (Nephelium lappaceum).[1][2] Recognized for its potent antioxidant, anti-inflammatory, antihyperglycemic, and neuroprotective properties, Geraniin is a subject of extensive research in drug discovery and development.[3][4] This document provides a comprehensive overview of the core physicochemical properties of the Geraniin standard, detailed experimental protocols for its analysis, and a visualization of its role in key biological signaling pathways.

Physicochemical Data

The fundamental physicochemical properties of Geraniin are summarized below. These data are critical for its handling, formulation, and analysis in a research setting.

Table 1: General Properties of Geraniin



Property	Value	Source(s)
Molecular Formula	C41H28O27	
Molecular Weight	952.6 g/mol	-
CAS Number	60976-49-0	_
Appearance	Crystalline solid	_
Purity	≥98%	-

Table 2: Solubility Profile of Geraniin

Solvent	Solubility	Source(s)
DMSO	~30 mg/mL	_
Dimethylformamide (DMF)	~30 mg/mL	
Ethanol	~30 mg/mL	
Ethanol:PBS (pH 7.2) (1:3)	~0.25 mg/mL	
Water	0.08 mg/mL	
Simulated Gastric Fluid (SGF)	Poor (0.61–8.10 mg/mL for Geraniin and its metabolites)	
Simulated Intestinal Fluid (SIF)	Good (3.59–14.32 mg/mL for Geraniin and its metabolites)	_
Fasted State-SIF (FaSSIF)	Highest solubility among intestinal fluids	-

Note: For enhanced solubility in aqueous buffers, it is recommended to first dissolve Geraniin in an organic solvent like ethanol and then dilute with the chosen buffer.

Table 3: Chromatographic and Spectroscopic Data



Parameter	Value	Source(s)
UV/Vis. λmax	226, 280 nm	
Log P (Octanol/Water)	-0.73 ± 0.17	
HPLC Retention Time	~10.99 min (C18 column)	-
UPLC Retention Time	~1.74 min (HSS T3 column)	-

Experimental Protocols

Detailed methodologies are essential for the replication of results and the development of new analytical procedures. The following sections describe standard protocols for the purification and analysis of Geraniin.

Purification of Geraniin by Column Chromatography

This protocol is based on the method used for isolating Geraniin from Nephelium lappaceum rind extract.

- Preparation: A crude extract containing Geraniin is dissolved in a minimal amount of Milli-Q water.
- Stationary Phase: The solution is loaded onto a glass column packed with reverse-phase C18 silica.
- Mobile Phase & Elution: A step gradient of water and acetonitrile is used for elution. The column is first washed with water. Fractions are then collected using increasing concentrations of acetonitrile in water (e.g., 10:90 v/v).
- Analysis: The purity of the collected fractions is monitored by High-Performance Liquid Chromatography (HPLC). Fractions containing high-purity Geraniin (typically 97-99%) are pooled and concentrated.





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Caption: Experimental workflow for the purification of Geraniin.

Purity Analysis and Quantification by HPLC

This method is used to determine the purity and concentration of Geraniin in a sample.

- System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Reverse-phase C18 column.
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: Typically 1.0 mL/min for analytical scale or 18 mL/min for preparative scale.
- Detection: UV detection at a wavelength of 280 nm.
- Quantification: A calibration curve is generated using a Geraniin standard of known concentrations (e.g., 0.001–2 mg/mL). The peak area of Geraniin in the sample is compared to the calibration curve to determine its concentration.

Lipophilicity Determination (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

- Equilibration: A mixture of 1-octanol and water is shaken for 24 hours to allow the phases to saturate and separate.
- Sample Preparation: A stock solution of Geraniin (e.g., 1 mg/mL) is prepared in the aqueous phase.
- Partitioning: Equal volumes of the Geraniin solution and the equilibrated 1-octanol are mixed and shaken to allow the Geraniin to partition between the two phases until equilibrium is reached.



• Analysis: The concentration of Geraniin in the aqueous phase is measured by HPLC before and after partitioning. The Log P value is calculated from the concentration difference.

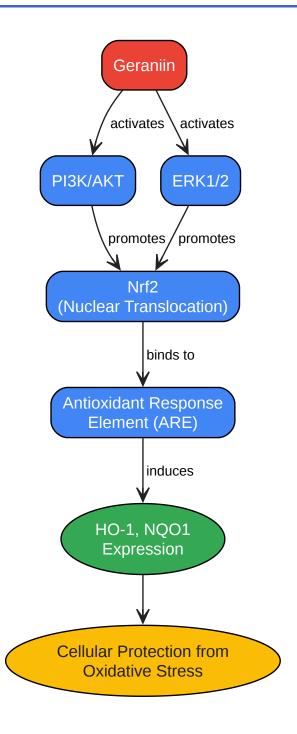
Biological Signaling Pathways

Geraniin exerts its biological effects by modulating several key cellular signaling pathways. Its ability to influence these pathways is central to its therapeutic potential.

Nrf2-Mediated Antioxidant Response

Geraniin protects cells from oxidative stress by activating the Nrf2 signaling pathway. It induces the expression of antioxidant enzymes, thereby enhancing the cell's defense mechanisms against oxidative damage.





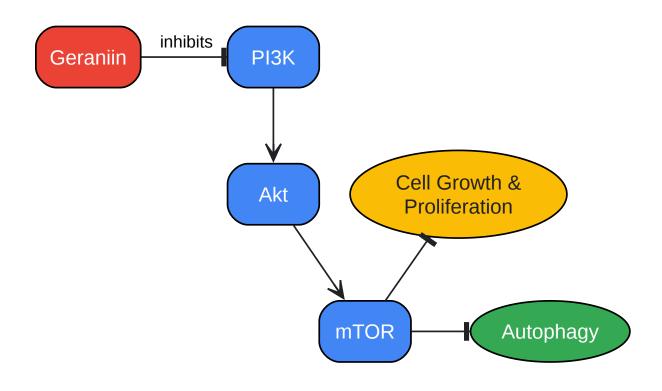
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Caption: Geraniin activates the Nrf2 antioxidant pathway.

PI3K/Akt/mTOR Signaling Pathway

In the context of cancer biology, Geraniin has been shown to inhibit the PI3K/Akt/mTOR pathway. This inhibition can suppress cell growth and promote autophagy-mediated cell death in cancer cells, highlighting its anti-proliferative potential.





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Caption: Geraniin inhibits the PI3K/Akt/mTOR signaling pathway.

Conclusion

The physicochemical properties of Geraniin, particularly its polarity and solubility, are key determinants of its bioavailability and formulation requirements. As a polar compound with a negative Log P value, its absorption in the gastrointestinal tract is limited, presenting a challenge for oral drug development. The detailed analytical protocols provided herein offer a standardized framework for researchers to accurately quantify and assess the purity of Geraniin. Furthermore, the elucidation of its interactions with critical signaling pathways, such



as Nrf2 and PI3K/Akt, provides a molecular basis for its observed therapeutic effects and supports its continued investigation as a promising multifunctional nutraceutical and therapeutic agent.

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